N-[4-({[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)phenyl]acetamide
Description
The compound N-[4-({[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)phenyl]acetamide features a tetrazole ring substituted with a 4-chlorophenyl group, linked via a sulfamoyl bridge to an acetamide-functionalized phenyl moiety. These groups confer stability, hydrogen-bonding capacity, and hydrophobicity, making the compound a candidate for further therapeutic exploration.
Properties
IUPAC Name |
N-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O3S/c1-11(24)19-13-4-8-15(9-5-13)27(25,26)18-10-16-20-21-22-23(16)14-6-2-12(17)3-7-14/h2-9,18H,10H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVDDNZXUJLVHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Triazole-Based Analogues
Compounds such as N-{4-[1-(4-chlorophenyl)-3-{N′-[1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}-1H-1,2,4-triazol-5-yl]phenyl}acetamide (14c) () replace the tetrazole with a 1,2,4-triazole ring. The indolinone-hydrazinecarbonyl side chain in 14c enhances binding to VEGFR-2, a key target in anticancer drug design .
Tetrazole-Thiadiazole Hybrids
2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide () shares the tetrazole core but replaces the sulfamoyl bridge with a sulfanyl group.
Isoxazole Derivatives
N-[4-({[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}sulfamoyl)phenyl]acetamide () substitutes the tetrazole with an isoxazole ring. The methoxyphenyl group increases lipophilicity, which may influence membrane permeability .
Physicochemical Properties
- Thermal Stability : High melting points (>300°C) in triazole derivatives (e.g., 14c, 11i) suggest robust crystalline structures, advantageous for formulation .
- Solubility : The sulfamoyl group in the target compound may improve aqueous solubility compared to sulfanyl or thiadiazole-containing analogues .
Pharmacological Activity
Anticancer Activity
- Triazole-Tethered Indolinones (): Compounds like 11i and 14c inhibit VEGFR-2 with IC50 values in the nanomolar range, attributed to the hydrazinecarbonyl group’s interaction with the kinase active site .
- Tetrazole Derivatives : While direct data are lacking, tetrazole-containing compounds (e.g., ZINC8995596 in ) often target DNA repair enzymes or apoptosis pathways .
Anti-Inflammatory and Anti-Exudative Activity
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () show dose-dependent anti-exudative effects comparable to diclofenac, suggesting the sulfamoyl-acetamide scaffold’s versatility in modulating inflammation .
Key Reactions
- Sulfamoyl Bridge Formation : The target compound’s sulfamoyl group is likely synthesized via sulfonylation of an aniline intermediate, similar to methods in for aryl sulfonamides .
Challenges
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